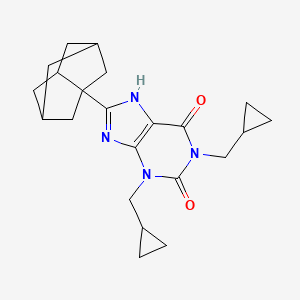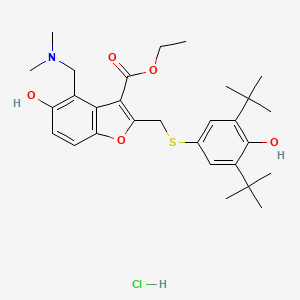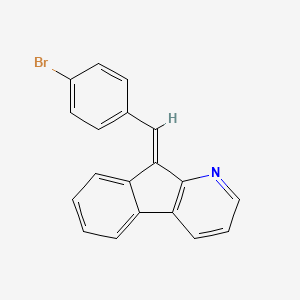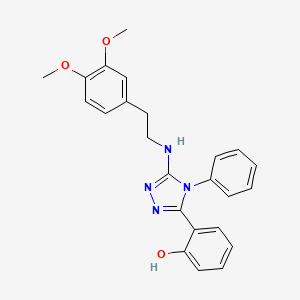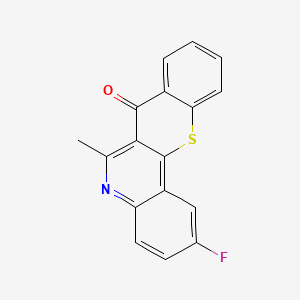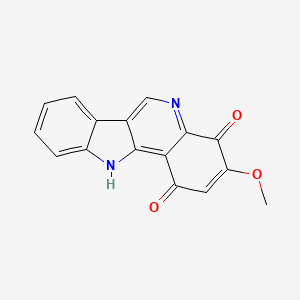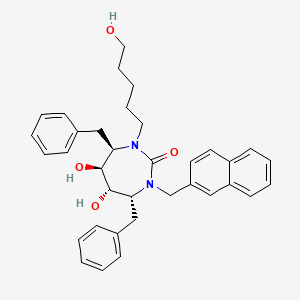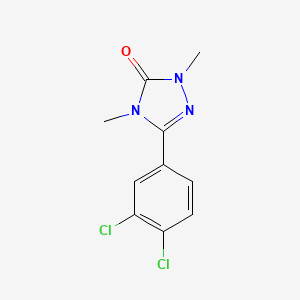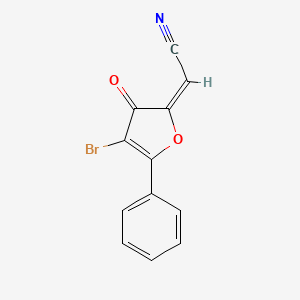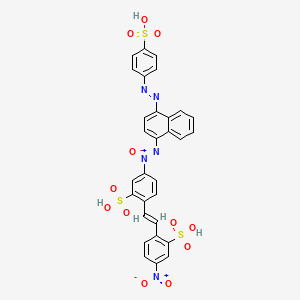
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to produce vivid and stable colors. The compound’s structure includes multiple functional groups, such as nitro, sulpho, azo, and azoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid involves several steps, including the formation of intermediate compounds. The process typically starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by sulphonation to add the sulpho groups. The azo coupling reaction is then performed to link the aromatic rings through an azo bond. Finally, the azoxy group is introduced through an oxidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reactions are typically conducted at elevated temperatures and pressures to ensure high yields and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and producing colored inks.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The azo and azoxy groups are responsible for its color properties, as they absorb specific wavelengths of light. The nitro and sulpho groups contribute to its solubility and reactivity. The compound can form complexes with metal ions, which enhances its stability and color intensity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)azo-1-naphthol-4-sulphonic acid
- 4-Nitro-2-sulphophenylazo-1-naphthol
- 4-Nitro-2-sulphophenylazo-1-naphthylamine
Uniqueness
2-(2-(4-Nitro-2-sulphophenyl)vinyl)-5-((4-((4-sulphophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonic acid is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo multiple types of reactions and form stable complexes makes it valuable in various applications.
Propiedades
Número CAS |
93964-16-0 |
|---|---|
Fórmula molecular |
C30H21N5O12S3 |
Peso molecular |
739.7 g/mol |
Nombre IUPAC |
[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-oxido-[4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]iminoazanium |
InChI |
InChI=1S/C30H21N5O12S3/c36-34(33-28-16-15-27(25-3-1-2-4-26(25)28)32-31-21-9-13-24(14-10-21)48(39,40)41)22-11-7-19(29(17-22)49(42,43)44)5-6-20-8-12-23(35(37)38)18-30(20)50(45,46)47/h1-18H,(H,39,40,41)(H,42,43,44)(H,45,46,47)/b6-5+,32-31?,34-33? |
Clave InChI |
IUSUWEJHIKCWJQ-QRRHMJGXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])N=NC5=CC=C(C=C5)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


